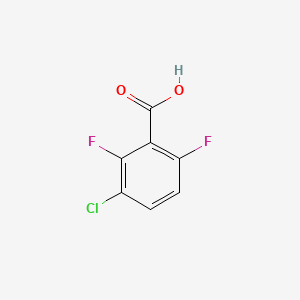

3-Chloro-2,6-difluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQTVWJSXBBNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378533 | |

| Record name | 3-chloro-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225104-76-7 | |

| Record name | 3-chloro-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2,6 Difluorobenzoic Acid

The synthesis of 3-Chloro-2,6-difluorobenzoic acid involves the introduction of a carboxylic acid group onto a substituted benzene (B151609) ring. The primary strategies to achieve this are through organometallic intermediates, such as organolithium or Grignard reagents, followed by carboxylation, or through the oxidation of a precursor with an appropriate side chain.

One common and effective method is the directed ortho-lithiation of a substituted aromatic compound. researchgate.net This technique allows for the regioselective introduction of a carboxyl group. In this case, a suitable precursor like 1-chloro-2,4-difluorobenzene (B74516) can be treated with a strong lithium base, such as n-butyllithium, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The presence of the fluorine and chlorine atoms on the ring directs the lithiation to a specific position. The resulting aryllithium intermediate is then reacted with an electrophile, which for the synthesis of a carboxylic acid is typically solid carbon dioxide (dry ice). arkat-usa.orgyoutube.com Subsequent acidic workup protonates the carboxylate salt to yield the final benzoic acid product.

Table 1: Reagents and Conditions for Lithiation-Carboxylation

| Step | Reagent | Solvent | Typical Conditions | Purpose |

|---|---|---|---|---|

| Lithiation | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Formation of aryllithium intermediate |

| Carboxylation | Carbon Dioxide (CO2), solid | Tetrahydrofuran (THF) | -78 °C to room temp. | Introduction of the carboxyl group |

Another powerful synthetic route is through the formation of a Grignard reagent. youtube.comgoogle.com This method typically starts with an aryl halide, such as 1-bromo-3-chloro-2,6-difluorobenzene. The starting material is reacted with magnesium metal in an anhydrous ether solvent, like THF or diethyl ether, to form the corresponding phenylmagnesium bromide. youtube.comyoutube.com This Grignard reagent, a potent nucleophile, is then quenched with solid carbon dioxide. youtube.com The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid to afford the desired this compound. youtube.com This two-step, one-pot synthesis is a versatile and widely used method for preparing aryl carboxylic acids.

Table 2: Reagents and Conditions for Grignard-Carboxylation

| Step | Reagent | Solvent | Typical Conditions | Purpose |

|---|---|---|---|---|

| Grignard Formation | Magnesium (Mg) turnings | Anhydrous THF or Diethyl Ether | Room temperature to reflux | Formation of the Grignard reagent |

| Carboxylation | Carbon Dioxide (CO2), solid | Anhydrous THF or Diethyl Ether | Low temperature | Formation of magnesium carboxylate salt |

Purification and Isolation Techniques for 3 Chloro 2,6 Difluorobenzoic Acid

Following synthesis, 3-Chloro-2,6-difluorobenzoic acid must be purified to remove unreacted starting materials, byproducts, and residual solvents. The solid nature of the product at room temperature makes recrystallization the most common and effective purification method.

Recrystallization involves dissolving the crude solid product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. For fluorinated benzoic acids, a range of solvents and solvent mixtures can be employed. google.com The purified solid is then isolated by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried. For instance, the structurally similar 2,6-difluoro-3-nitrobenzoic acid is recrystallized from a heptane-ethyl acetate (B1210297) mixture. prepchem.com Likewise, 2,6-difluorobenzoic acid can be purified by recrystallization from an ethanol-water mixed solution. chemicalbook.com

Table 3: Potential Solvents for Recrystallization

| Solvent Type | Examples | Notes |

|---|---|---|

| Alcohols | Ethanol, Methanol, Isopropanol | Often used in combination with water to achieve desired solubility. google.comchemicalbook.com |

| Esters | Ethyl acetate | A moderately polar solvent, often used with a non-polar co-solvent like hexane (B92381) or heptane. google.comprepchem.com |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | Generally used as a co-solvent to reduce solubility upon cooling. google.com |

For more challenging separations or for analytical purposes, chromatographic techniques are employed. Solid-phase extraction (SPE) can be used to purify the compound by partitioning it between a solid phase and a liquid mobile phase, effectively removing impurities with different polarities. uzh.ch For analytical quantification, as demonstrated for the related metabolite 2,6-difluorobenzoic acid, gas chromatography with mass-spectrometric detection (GC-MS) is used after derivatization of the carboxylic acid group. uzh.ch This highlights the utility of chromatographic methods in the analysis and potential purification of such compounds.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2,6 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Chloro-2,6-difluorobenzoic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Elucidation of Positional Isomers and Structural Features using ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. The substitution pattern on the aromatic ring of this compound gives rise to a distinct and predictable set of signals that allows for its unambiguous identification and differentiation from other positional isomers.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two non-equivalent aromatic protons (H-4 and H-5).

The proton at the C-5 position is anticipated to appear as a triplet of doublets, due to coupling with the adjacent H-4 proton and the two fluorine atoms at C-2 and C-6.

The proton at the C-4 position would likely present as a triplet, arising from coupling to the H-5 proton and the F-6 fluorine atom.

The carboxylic acid proton will produce a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will display seven unique signals, corresponding to each of the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegative halogen substituents and the carboxylic acid group.

The carbon atoms directly bonded to fluorine (C-2 and C-6) will exhibit large carbon-fluorine coupling constants (¹JCF), appearing as doublets.

Other carbons in the ring will also show smaller couplings to the fluorine atoms (²JCF, ³JCF), providing further structural confirmation.

The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, typically in the 165-185 ppm range. oregonstate.edu

The unique combination of chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra serves as a definitive fingerprint, allowing for clear differentiation from isomers such as 3-Chloro-2,4-difluorobenzoic acid or 5-Chloro-2,3-difluorobenzoic acid, which would present entirely different signal patterns.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | H-4, H-5 | 7.0 - 8.0 | Multiplets (e.g., td, t) | ³JHH, ³JHF, ⁴JHF |

| ¹H | -COOH | >10 | Broad Singlet | None |

| ¹³C | C=O | 165 - 175 | Singlet | None |

| ¹³C | C-F (C-2, C-6) | 155 - 165 | Doublet | ¹JCF |

| ¹³C | C-Cl (C-3) | 125 - 135 | Multiplet | JCF |

| ¹³C | C-H (C-4, C-5) | 115 - 130 | Multiplet | JCF |

| ¹³C | C-COOH (C-1) | 110 - 120 | Multiplet | JCF |

Fluorine NMR (¹⁹F NMR) for Detailed Structural Analysis

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds. Given that ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, this method provides high-resolution spectra.

For this compound, the two fluorine atoms are in chemically non-equivalent environments. Therefore, the ¹⁹F NMR spectrum is expected to show two distinct signals. These signals would appear as doublets due to the strong three-bond coupling (³JFF) between them. Furthermore, each signal would exhibit finer splitting patterns due to smaller couplings with the aromatic protons (H-4 and H-5), providing a wealth of data to confirm the substitution pattern on the aromatic ring. This technique is particularly powerful for confirming the ortho relationship of the two fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations such as stretching and bending. It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the halogen-carbon bonds.

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1725-1700 cm⁻¹. rsc.org

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: Absorptions related to the C-O stretching and O-H bending of the carboxylic acid group are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

C-F and C-Cl Stretches: Strong absorption bands corresponding to the C-F and C-Cl stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1440 - 1210 | Medium |

| C-F Stretch | Aryl Fluoride | 1300 - 1100 | Strong |

| C-Cl Stretch | Aryl Chloride | 850 - 750 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular formula of this compound is C₇H₃ClF₂O₂, corresponding to a molecular weight of approximately 192.55 g/mol . appchemical.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 192. A key feature would be the presence of an M+2 peak at m/z 194 with an intensity of about one-third that of the M⁺˙ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). miamioh.edu

The fragmentation of the molecular ion is predictable and provides structural evidence. Common fragmentation pathways for benzoic acids include the loss of small, stable neutral molecules or radicals: docbrown.infopharmacy180.com

Loss of a hydroxyl radical (·OH): This results in the formation of a benzoyl cation fragment [M-17]⁺ at m/z 175.

Loss of a carboxyl radical (·COOH): This leads to the [M-45]⁺ fragment at m/z 147, corresponding to the chlorodifluorophenyl cation.

Loss of a chlorine radical (·Cl): This would produce the [M-35]⁺ fragment at m/z 157.

| m/z Value | Ion Formula | Identity |

|---|---|---|

| 192 / 194 | [C₇H₃ClF₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 175 / 177 | [C₇H₂ClF₂O]⁺ | [M - OH]⁺ |

| 147 / 149 | [C₆H₂ClF₂]⁺ | [M - COOH]⁺ |

| 157 | [C₇H₃F₂O₂]⁺ | [M - Cl]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound is not widely reported, its conformation can be reliably inferred from computational studies and experimental data on closely related 2,6-disubstituted benzoic acids. nih.govresearchgate.net

Analysis of Molecular Conformation and Dihedral Angles

A critical structural feature of 2,6-disubstituted benzoic acids is the steric hindrance between the bulky ortho substituents and the carboxylic acid group. This steric strain forces the carboxyl group to rotate out of the plane of the aromatic ring to achieve a lower energy conformation.

For analogous compounds like 2,6-difluorobenzoic acid and 2-chloro-6-fluorobenzoic acid, computational studies have determined the extent of this rotation. nih.gov The dihedral angle between the plane of the benzene (B151609) ring and the plane of the carboxylate group in 2,6-difluorobenzoic acid has been measured to be 33.70°. It is expected that this compound would adopt a similar non-planar conformation.

The key dihedral angles that define this conformation are:

C2-C1-C=O: This angle describes the twist of the carbonyl group relative to the C1-C2 bond.

C6-C1-C=O: This angle describes the twist relative to the C1-C6 bond.

In the solid state, it is also highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups, a common structural motif for benzoic acids. iaea.orgresearchgate.net

| Compound | Dihedral Angle (°) (Benzene Ring vs. Carboxylate Group) | Reference |

|---|---|---|

| 2,6-Difluorobenzoic acid | 33.70 | Experimental (X-ray) |

| 2-Chloro-6-fluorobenzoic acid | ~56 (cis conformer) | Computational (B3LYP) nih.gov |

| This compound | ~35 - 55 (Predicted) | Inference from Analogs |

Intermolecular Interactions and Crystal Packing Motifs

In the absence of a definitive crystal structure for this compound, its intermolecular interactions and crystal packing motifs can be predicted by examining closely related compounds, such as 2,6-difluorobenzoic acid and other ortho-halogenated benzoic acids. The dominant intermolecular interaction in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers.

It is highly probable that this compound molecules form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O—H···O hydrogen bonds. This creates a characteristic R2(8) ring motif. This dimerization is a common feature among benzoic acid derivatives.

Halogen Bonding: The presence of chlorine and fluorine atoms introduces the possibility of halogen bonds (C—X···O or C—X···X, where X is a halogen). These interactions, particularly with the electrophilic region on the chlorine atom, can influence the packing of the dimers.

π-π Stacking: The aromatic rings of adjacent dimers are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The offset or slipped-parallel arrangement is common in such systems to minimize electrostatic repulsion.

C—H···O and C—H···F Interactions: Weak hydrogen bonds involving the aromatic C—H groups as donors and the oxygen or fluorine atoms as acceptors further stabilize the crystal structure, connecting the primary dimer units into a three-dimensional network.

Computational studies on related molecules like 2,6-difluorobenzoic acid and 2-chloro-6-fluorobenzoic acid have explored their conformational preferences, indicating that the interplay of these various intermolecular forces dictates the final crystal packing. nih.gov

Comparative Spectroscopic Analysis with Related Halogenated Benzoic Acids

The spectroscopic signature of this compound can be understood by comparing it with the spectra of other halogenated benzoic acids. Key spectroscopic techniques for this analysis include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of halogenated benzoic acids are characterized by several key regions. The most prominent features are related to the carboxylic acid group and the substituted benzene ring.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Halogenated Benzoic Acids | Expected Observations for this compound |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | A broad absorption band characteristic of the hydrogen-bonded dimer. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | A strong, sharp peak. The position can be influenced by the electronic effects of the halogen substituents. |

| C-O Stretch / O-H Bend | 1200-1450 | A series of bands related to the coupling of C-O stretching and in-plane O-H bending modes. |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands of varying intensity, characteristic of the substituted benzene ring. |

| C-F Stretch | 1100-1300 | Strong absorptions due to the highly polar C-F bonds. |

| C-Cl Stretch | 600-800 | A characteristic band, the position of which can be sensitive to the overall substitution pattern. |

| Ring Bending Modes | Below 1000 | Several bands corresponding to in-plane and out-of-plane deformations of the aromatic ring. |

The presence of two fluorine atoms and one chlorine atom on the benzene ring of this compound will lead to a complex vibrational spectrum. The positions and intensities of the aromatic C-H bending modes will be particularly sensitive to the substitution pattern, providing a fingerprint region for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide valuable structural information.

¹H NMR: The aromatic region would show a complex splitting pattern for the two remaining protons on the ring, influenced by coupling to each other and to the fluorine atoms. The chemical shift of the carboxylic acid proton would appear as a broad singlet at a downfield position (typically >10 ppm).

¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms. The chemical shifts of the carbons directly bonded to the halogens (C-Cl and C-F) would be significantly affected. The carbon of the carboxylic acid group would appear at the most downfield position.

¹⁹F NMR: This technique would be particularly informative, showing two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing insight into the electronic environment.

By comparing the spectral data of this compound with that of benzoic acid, monofluorobenzoic acids, difluorobenzoic acids, and chlorobenzoic acids, a detailed assignment of the observed signals can be achieved, confirming the structure and providing insights into the electronic effects of the halogen substituents.

Chemical Reactivity and Transformation of 3 Chloro 2,6 Difluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-chloro-2,6-difluorobenzoic acid is significantly deactivated towards electrophilic aromatic substitution. This is due to the presence of three electron-withdrawing halogen atoms (two fluorine, one chlorine) and a deactivating carboxylic acid group. The carboxylic acid group typically directs incoming electrophiles to the meta-position (C5), while the ortho, para-directing halogens guide substitution towards the C4 and C5 positions.

Despite the deactivated nature of the ring, electrophilic substitution can occur under specific conditions. A notable example is the sulfonation of the aromatic ring. The reaction of this compound with a sulfonating agent can lead to the formation of derivatives such as 3-(chlorosulfonyl)-2,6-difluorobenzoic acid uni.lu. This transformation highlights that, while challenging, selective functionalization of the benzene (B151609) ring is achievable, providing a route to more complex molecules. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C3 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the strong electron-withdrawing effects of the two fluorine atoms positioned ortho and para to it. These fluorine atoms help to stabilize the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the reaction pressbooks.pub.

This activation allows the chlorine atom to be displaced by a variety of nucleophiles, such as amines or alcohols. While specific examples for this compound itself are not extensively documented in readily available literature, the principle is well-established for similarly structured compounds. For instance, derivatives like 2-chloro-3,6-difluorobenzoyl chloride are known to undergo nucleophilic substitution where the chlorine is replaced . This reactivity provides a valuable method for introducing diverse functional groups at the C3 position, further expanding the synthetic utility of the parent molecule.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical transformation, allowing for the synthesis of esters, amides, and the reduction to alcohols or aldehydes.

Esterification and Amidation Reactions

This compound readily undergoes esterification and amidation, which are fundamental reactions of carboxylic acids.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the formation of methyl esters from similar difluorobenzoic acids is a common practice sigmaaldrich.com. The process converts the carboxylic acid into an ester, a functional group with different physical and chemical properties, often used to protect the carboxylic acid or to act as an intermediate in further synthetic steps. A related compound, 3-chloro-2-fluorobenzoic acid, has been used to form a 6-chlorohexyl ester nist.gov.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction often requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), to activate the carboxylic acid ossila.com. This method, often referred to as peptide coupling, is widely used in the synthesis of active pharmaceutical ingredients and other complex organic molecules ossila.com.

Table 1: Example Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

Reduction to Alcohols or Aldehydes

The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reagents and conditions employed.

Reduction to Alcohol: The reduction of this compound to the corresponding primary alcohol, (3-chloro-2,6-difluorophenyl)methanol, requires a strong reducing agent. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation. This reaction is a complete reduction of the carboxylic acid group.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging to achieve directly. A common strategy involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as a benzoyl chloride or an ester. This intermediate is then treated with a milder reducing agent, like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H) at low temperatures, to yield 3-chloro-2,6-difluorobenzaldehyde. This controlled reduction prevents over-reduction to the alcohol google.com.

Formation of Derivatives

The conversion of this compound into its derivatives is crucial for its application in multi-step syntheses.

Synthesis of Benzoyl Chlorides

One of the most important derivatives is 3-chloro-2,6-difluorobenzoyl chloride. This acyl chloride is significantly more reactive than the parent carboxylic acid and serves as a key intermediate for introducing the 3-chloro-2,6-difluorobenzoyl group into other molecules.

The synthesis is typically achieved by treating this compound with thionyl chloride (SOCl₂) . The reaction proceeds by the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide (SO₂) and a proton to form the final benzoyl chloride product . The reaction is often performed under reflux conditions, sometimes in an inert solvent . The resulting 3-chloro-2,6-difluorobenzoyl chloride is a highly reactive acylating agent used in Friedel-Crafts acylation and in the formation of esters and amides uni.lu.

Table 2: Physical Properties of this compound and its Benzoyl Chloride

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₇H₃ClF₂O₂ | 192.55 | 126-128 | 1.573 |

Data sourced from references uni.luchembk.commatrixscientific.com. "N/A" indicates data not available in the search results.

Synthesis of Halogenated Benzyl (B1604629) Bromides

The conversion of this compound into its corresponding benzyl bromide, specifically 3-chloro-2,6-difluorobenzyl bromide, is a two-step process. This transformation involves the reduction of the carboxylic acid functional group to a primary alcohol, followed by the bromination of the resulting alcohol.

Step 1: Reduction of the Carboxylic Acid

Carboxylic acids are generally resistant to reduction, requiring strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), are effective for this conversion. quora.comresearchgate.net The reaction with borane-tetrahydrofuran (B86392) is particularly convenient for selectively reducing carboxylic acids in the presence of other functional groups. acs.org The process involves the formation of an acyloxyborane intermediate which is subsequently reduced to the corresponding primary alcohol, 3-chloro-2,6-difluorobenzyl alcohol.

Step 2: Bromination of the Benzyl Alcohol

The resulting 3-chloro-2,6-difluorobenzyl alcohol can then be converted to 3-chloro-2,6-difluorobenzyl bromide. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). byjus.comcommonorganicchemistry.com The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, turning it into a good leaving group. A bromide ion, acting as a nucleophile, then displaces this group in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com This method is generally preferred over using hydrobromic acid as it minimizes the risk of carbocation rearrangements. byjus.com

The table below outlines the synthetic pathway from the starting acid to the final halogenated benzyl bromide.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Borane-tetrahydrofuran (BH₃·THF) or Lithium aluminum hydride (LiAlH₄) | 3-Chloro-2,6-difluorobenzyl alcohol | Reduction |

| 2 | 3-Chloro-2,6-difluorobenzyl alcohol | Phosphorus tribromide (PBr₃) | 3-Chloro-2,6-difluorobenzyl bromide | Bromination (Sₙ2) |

Exploration of Chlorosulfonyl Derivatives

The introduction of a chlorosulfonyl group (–SO₂Cl) onto the aromatic ring of this compound is achieved through electrophilic aromatic substitution. This reaction typically utilizes chlorosulfonic acid (ClSO₃H), often in the presence of sulfur trioxide (SO₃), a mixture known as fuming sulfuric acid or oleum. chemistrysteps.combyjus.com

The reaction proceeds via the generation of a potent electrophile, believed to be protonated sulfur trioxide (⁺SO₃H) or sulfur trioxide itself, which then attacks the electron-rich benzene ring. chemistrysteps.com The existing substituents on the ring—chloro, fluoro, and carboxyl groups—are all deactivating due to their electron-withdrawing nature. They also act as directors, influencing the position of the incoming electrophile. The carboxyl group is a meta-director, while the halogen atoms are ortho-, para-directors. In this specific molecule, the substitution is expected to occur at the C-5 position, which is meta to the carboxyl group and ortho/para to the halogen substituents, leading to the formation of 5-chlorosulfonyl-3-chloro-2,6-difluorobenzoic acid . The initial sulfonation yields a sulfonic acid (–SO₃H), which is then converted to the sulfonyl chloride (–SO₂Cl) in the presence of excess chlorosulfonic acid or by adding reagents like thionyl chloride. google.com

The synthesis of the chlorosulfonyl derivative is summarized in the table below.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Chlorosulfonic acid (ClSO₃H), potentially with SO₃ (oleum) | 5-Chlorosulfonyl-3-chloro-2,6-difluorobenzoic acid | Electrophilic Aromatic Sulfonation |

Mechanistic Studies of Key Reactions

The reactivity of the this compound ring is dominated by the strong deactivating and directing effects of its substituents. This leads to two primary mechanistic pathways for further functionalization: electrophilic aromatic substitution and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

As discussed in the formation of chlorosulfonyl derivatives (Section 4.4.3), the benzene ring of this compound is significantly deactivated towards electrophilic attack. The reaction requires harsh conditions, such as the use of fuming sulfuric acid for sulfonation. masterorganicchemistry.comlibretexts.org The mechanism begins with the generation of a strong electrophile (e.g., ⁺SO₃H). This electrophile is then attacked by the π-electrons of the aromatic ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. jove.com The presence of three electron-withdrawing groups (Cl, F, F, and COOH) destabilizes this positively charged intermediate, thus slowing the reaction rate compared to benzene. A weak base, such as HSO₄⁻, then abstracts a proton from the carbon atom that formed the new bond with the electrophile, restoring the ring's aromaticity and yielding the final substituted product. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the same electron-withdrawing groups that hinder electrophilic attack activate the ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orgpressbooks.pub This type of reaction is favored because the substituents can stabilize the negative charge of the intermediate. youtube.com The SₙAr mechanism typically proceeds via an addition-elimination pathway. It involves a two-step process:

Addition: A strong nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen, most likely the chlorine atom). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing nitro, fluoro, and chloro groups, particularly those positioned ortho and para to the site of attack.

Elimination: The aromaticity is restored in the second step when the leaving group (halide ion) is expelled from the Meisenheimer complex. pressbooks.pub

For this compound, a nucleophile could potentially replace the chlorine atom at the C-3 position. The strong electron-withdrawing effects of the two fluorine atoms at the ortho positions (C-2 and C-6) and the carboxyl group would facilitate the stabilization of the Meisenheimer intermediate, making such a reaction plausible under appropriate conditions with a strong nucleophile.

Computational Chemistry and Theoretical Studies on 3 Chloro 2,6 Difluorobenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in investigating the electronic structure and conformational landscape of halogen-substituted benzoic acids. researchgate.netnih.gov For molecules like 3-Chloro-2,6-difluorobenzoic acid, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to explore the potential energy surface and identify stable conformers. researchgate.netnih.gov

The primary conformational flexibility in these molecules arises from the rotation around the exocyclic C-C bond (connecting the phenyl ring and the carboxylic group) and the C-O bond of the hydroxyl group. nih.gov This results in different spatial arrangements, primarily distinguished as cis and trans conformers, referring to the orientation of the hydroxyl hydrogen with respect to the carbonyl oxygen.

Studies on closely related di-substituted benzoic acids, such as 2,6-difluorobenzoic acid and 2-chloro-6-fluorobenzoic acid, reveal that the cis conformer is generally the most stable. nih.gov The presence of ortho substituents significantly influences the planarity of the molecule. The carboxylic group is often twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion. researchgate.net

Table 1: Calculated Conformational Data for Related Ortho-Substituted Benzoic Acids

| Compound | Conformer | O=C-O-H Dihedral Angle (°) | C6-C-C=O Dihedral Angle (°) | C2-C-C=O Dihedral Angle (°) | Relative Energy (kJ·mol⁻¹) |

|---|---|---|---|---|---|

| 2,6-Difluorobenzoic Acid | cis | -0.1 | 148.5 | -32.6 | 0.00 |

| trans | 180.0 | 148.6 | -32.5 | 30.63 | |

| 2-Chloro-6-fluorobenzoic Acid | cis | -0.1 | 151.7 | -29.8 | 0.00 |

Data adapted from DFT (B3LYP/6-311++G(d,p)) calculations on related molecules. The dihedral angles illustrate the non-planar nature of the minimum energy structures. nih.govuc.pt

Analysis of Intramolecular Interactions and Their Impact on Molecular Geometry

The geometry of this compound is largely dictated by a network of intramolecular interactions. The repulsive forces between the lone pairs of the carbonyl oxygen and the ortho-halogen substituents (chlorine and fluorine) are particularly significant. nih.gov These steric repulsions force the carboxylic acid group to rotate out of the plane of the aromatic ring, as indicated by the non-zero C-C-C=O dihedral angles. researchgate.netuc.pt

The size of the halogen atom plays a critical role; the larger chlorine atom exerts a greater steric hindrance compared to the smaller fluorine atom. nih.gov This leads to a more pronounced out-of-plane rotation of the carboxylic group. Furthermore, weak intramolecular hydrogen bonds can exist, such as an O-H···F or O-H···Cl interaction in the cis conformation, which can contribute to the stability of this conformer. The interplay between these attractive and repulsive forces determines the final molecular geometry and the relative energies of the different conformers. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are valuable for predicting the reactivity of this compound. The electronic properties derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its chemical behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

The presence of three electron-withdrawing halogen atoms (one chlorine and two fluorine) significantly influences the electronic distribution in the benzene ring. This has two main consequences for its reactivity:

Electrophilic Aromatic Substitution : The strong electron-withdrawing nature of the halogens deactivates the aromatic ring, making it less susceptible to attack by electrophiles.

Nucleophilic Aromatic Substitution : Conversely, the deactivation of the ring makes it more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms.

Theoretical calculations can map the electrostatic potential on the molecular surface to identify electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. This information is crucial for designing synthetic routes and understanding reaction mechanisms involving this compound. rsc.org

Molecular Modeling for Ligand-Receptor Interactions in Biological Systems

Molecular modeling techniques, such as docking and molecular dynamics, are essential for understanding how molecules like this compound might interact with biological targets. nih.gov Although specific docking studies for this exact compound are not widely published, its structural motifs are found in various biologically active molecules, particularly as building blocks for Active Pharmaceutical Ingredients (APIs). ossila.com For instance, related halogenated benzoic acids are used in the synthesis of Aurora A kinase inhibitors. ossila.com

In a typical molecular modeling workflow, the 3D structure of this compound, optimized using quantum chemical methods as described above, would be docked into the active site of a target protein. nih.gov The modeling software calculates the binding affinity and predicts the most likely binding pose, highlighting key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions between the ligand and the receptor's amino acid residues. nih.gov These theoretical predictions can guide the rational design and optimization of new drug candidates, saving significant time and resources in the drug discovery process. dntb.gov.ua

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Role as a Key Intermediate in the Synthesis of Pharmaceutical Compounds

3-Chloro-2,6-difluorobenzoic acid and its structural analogs are fundamental components in the construction of active pharmaceutical ingredients (APIs). Halogenated benzoic acids are widely used as precursors for ligands and are integral to drug discovery research. For example, the related compound 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.orgresearchgate.net Similarly, other chlorinated and fluorinated benzoic acids function as intermediates in the development of enzyme inhibitors, such as those targeting stearoyl-CoA desaturase 1 (SCD1) for the treatment of obesity. guidechem.com The carboxylic acid group provides a reactive handle for various chemical transformations, including amidation and esterification, while the halogen atoms can be exploited for cross-coupling reactions to build more elaborate molecular frameworks.

Precursor for Quinolone and Pyrazole Antibacterial Agents

The structural framework of this compound is particularly well-suited for the synthesis of quinolone and pyrazole-based antibacterial agents. A closely related compound, 3-Chloro-5-fluorobenzoic acid, is a documented intermediate in the production of these types of antibacterials. The development of new 3-quinolinecarboxylic acid derivatives is a significant area of pharmaceutical research aimed at creating novel antimicrobial agents with improved activity and better pharmacokinetic profiles. semanticscholar.org The synthesis of these agents often involves multi-step processes where the chloro- and fluoro-substituted benzoic acid core is a critical starting material.

Development of 3-Quinolinecarboxylic Acid Drugs

The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been identified as a critical step in the development of new fluoroquinolone (FQ) antibiotics. researchgate.net This highlights the importance of chloro-difluoro-benzoic acid derivatives in this specific class of drugs. Fluoroquinolones, such as norfloxacin, ofloxacin, and moxifloxacin, represent a newer generation of antibiotics known for their potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org The development of practical and efficient synthetic routes to these key benzoic acid intermediates is essential for both the discovery of new FQ drugs and the quality control of existing ones. semanticscholar.orgresearchgate.net

Exploration in Enzyme Inhibition Studies

Halogenated benzoic acids are valuable scaffolds for the design of enzyme inhibitors. The specific electronic properties conferred by the halogen atoms can influence binding affinity and selectivity for a target enzyme. For instance, the related compound 3-Chloro-2-fluorobenzoic acid is utilized as a building block for potent Aurora A kinase inhibitors. ossila.com These inhibitors are synthesized by attaching the benzoic acid derivative to a larger molecular scaffold through peptide coupling. ossila.com Another analog, 2-Chloro-6-fluoro-3-methylbenzoic acid, serves as an intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which have potential applications in treating obesity. guidechem.com

| Target Enzyme | Precursor Compound | Resulting Inhibitor Potency (IC₅₀) |

| Aurora A Kinase | 3-Chloro-2-fluorobenzoic acid | 3.5 ± 0.29 nM ossila.com |

Design and Synthesis of Novel Bioactive Derivatives

The chemical structure of this compound allows for its use as a foundational component for creating more elaborate and novel bioactive derivatives. Medicinal chemists can modify its core structure to explore new therapeutic possibilities. For example, the carboxylic acid group can be converted into an acylhydrazone, a modification used in some fluoroquinolone derivatives to explore new antibacterial activities. researchgate.net Furthermore, the core structure can be used in dehydrative annulation reactions to create heterocyclic systems like 2-azetidinones, which are themselves a class of compounds with potential biological activity. mdpi.com These synthetic strategies demonstrate the versatility of this and related benzoic acids as starting points for generating diverse libraries of compounds for biological screening.

Applications in Agrochemical and Polymer Science Research

Use as a Building Block in Agrochemical Production

Halogenated benzoic acids are crucial intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. For instance, the related compound 3-Chloro-2,4-difluorobenzoic acid is recognized as a versatile intermediate for developing herbicides and fungicides. chemimpex.com Its structure allows for the creation of active ingredients that offer effective pest management.

Another related compound, 3,6-dichloro-2-hydroxybenzoic acid, serves as a key intermediate in the production of the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). google.com Similarly, 6-chloro-2-mercaptobenzoic acid is a critical intermediate for the new generation broad-spectrum herbicide pyrithiobac-sodium. google.com These examples highlight the role of chlorinated benzoic acids in constructing the core structures of commercial herbicides.

Furthermore, research into novel picolinic acid herbicides has demonstrated the effectiveness of incorporating substituted phenyl groups. For example, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have shown significant herbicidal activity, with some compounds exhibiting superior inhibitory effects on root growth compared to existing herbicides. nih.gov This suggests that derivatives of 3-Chloro-2,6-difluorobenzoic acid could potentially be explored for similar applications.

Integration into Polymer Synthesis

The reactivity of the carboxylic acid group in this compound allows for its incorporation into polyesters and polyamides through condensation polymerization. The presence of the chlorine and fluorine atoms on the benzene (B151609) ring would be expected to impart specific properties to the resulting polymer, such as enhanced thermal stability, chemical resistance, and flame retardancy. A related compound, 3-Chloro-2,4-difluorobenzoic acid, is noted for its application in creating advanced materials, including polymers and coatings with improved chemical resistance and durability. chemimpex.com

Research on Derivatives with Herbicidal or Insecticidal Properties (Contextual linkage to related compounds)

The synthesis of derivatives from halogenated benzoic acids to explore their biological activities is a common strategy in agrochemical research. While direct studies on derivatives of this compound are scarce, the activities of derivatives of related compounds provide valuable insights.

Herbicidal Properties:

Research has shown that derivatives of 2,4-difluorobenzoic acid can exhibit herbicidal properties. For example, 2,4-difluorobenzoylthiourea, synthesized from 2,4-difluorobenzoic acid, has demonstrated good herbicidal activity in preliminary biological tests. researchgate.net This suggests that similar thiourea (B124793) or other derivatives of this compound could also be investigated for their potential as herbicides.

The following table details the herbicidal activity of some picolinic acid derivatives, which share structural similarities with potential derivatives of this compound.

| Compound | Target Weed | Concentration (µmol/L) | Root Growth Inhibition (%) |

| S202 | A. thaliana | 0.5 | 78.4 |

| Florpyrauxifen | A. thaliana | 0.5 | <78.4 |

This table is based on data for 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, indicating the potential for related structures. nih.gov

Insecticidal Properties:

In the field of insecticides, novel diacylhydrazine and acylhydrazone derivatives have been synthesized and have shown high insecticidal activity against various pests. mdpi.com These complex molecules, while not direct derivatives, illustrate the type of structures that can be built from aromatic acid precursors.

Similarly, novel meta-diamide compounds have been designed and synthesized, showing significant insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda. scielo.br For instance, compound 12q (N-(3-((2-bromopropane- 4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)- 6-fluoronicotinamide) showed a 97.67% mortality rate against Plutella xylostella at a concentration of 1 mg L⁻¹. scielo.br

The following table summarizes the insecticidal activity of some acylhydrazone derivatives against different insect larvae.

| Compound | Insect Species | Concentration (mg/L) | Mortality (%) at 72h |

| 3b | S. exigua | 10 | >95 |

| 4b | S. exigua | 10 | >95 |

| 4c | S. exigua | 10 | >95 |

| 4d | S. exigua | 10 | >95 |

| 4f | S. exigua | 10 | >95 |

| 4l | S. exigua | 10 | >95 |

| 4b | P. rapae | 10 | 100 |

| 4c | P. rapae | 10 | 100 |

| 4d | P. rapae | 10 | 100 |

| 4f | P. rapae | 10 | 100 |

| 4l | P. rapae | 10 | 100 |

This table is based on data for diacylhydrazine and acylhydrazone derivatives, providing a contextual link to the potential for developing insecticidal compounds from benzoic acid precursors. mdpi.com

Environmental Fate and Degradation Studies of 3 Chloro 2,6 Difluorobenzoic Acid

Due to a lack of specific environmental studies on 3-Chloro-2,6-difluorobenzoic acid, its environmental fate is inferred by examining the behavior of structurally related halogenated aromatic compounds. The presence of multiple halogen-carbon bonds, particularly the highly stable carbon-fluorine bonds, suggests that this compound is likely to be persistent in the environment.

Q & A

Q. What are the key structural and physicochemical properties of 3-Chloro-2,6-difluorobenzoic acid relevant to experimental handling?

The compound has a molecular formula of C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol . Its melting point is reported as 126–128°C (CAS 225104-76-7) and 174–176°C (CAS 196194-58-8) , with discrepancies likely arising from polymorphic forms or purity differences. The presence of electron-withdrawing groups (Cl, F) enhances acidity compared to unsubstituted benzoic acid, influencing solubility and reactivity in aqueous/organic media. Proper storage at 0–6°C is advised for stability .

Q. What synthetic routes are commonly employed for this compound in academic research?

A typical route involves halogenation of benzoic acid derivatives. For example:

- Friedel-Crafts acylation of 2,6-difluorotoluene followed by chlorination and oxidation.

- Nitrile hydrolysis : 3-Chloro-2,6-difluorobenzonitrile (CAS 86225-73-2) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

- Boronic acid intermediates : 3-Chloro-2,6-difluorophenylboronic acid (CAS 1031226-45-5) may serve as a precursor for cross-coupling reactions.

Purification often involves recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CAS registry numbers and structural data for halogenated benzoic acids?

Discrepancies in CAS numbers (e.g., 196194-58-8 vs. 225104-76-7 ) may arise from isomerism, registration errors, or batch variations. To resolve these:

- Cross-reference PubChem , ChemSpider , and Reaxys for consensus data.

- Validate structural identity via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and HRMS (exact mass matching within 5 ppm) .

- Compare melting points and chromatographic behavior (HPLC retention times) against authenticated standards .

Q. What computational methods are applicable to study the reactivity of this compound?

Density-functional theory (DFT) calculations, such as those using the B3LYP/6-311+G(d,p) basis set, can predict:

- Acid dissociation constants (pKa) : Electron-withdrawing substituents lower the pKa (~1.5–2.5) compared to benzoic acid (pKa 4.2) .

- Reactivity sites : Fukui indices identify the carboxyl group and para-positions as electrophilic hotspots for derivatization .

- Non-covalent interactions : Molecular electrostatic potential (MESP) maps reveal hydrogen-bonding propensity, critical for crystal engineering .

Q. How can researchers design derivatives of this compound for medicinal chemistry applications?

Methodological approaches include:

- Esterification : React with methanol/H₂SO₄ to form methyl esters, improving cell membrane permeability .

- Amide coupling : Use EDCl/HOBt to link the carboxyl group to amines, generating potential enzyme inhibitors (e.g., targeting cyclooxygenases) .

- Electrophilic substitution : Introduce nitro or amino groups at the para-position via nitration/reduction, modifying electronic properties for structure-activity relationship (SAR) studies .

Data Contradictions and Validation

Q. How should researchers address conflicting melting point data for this compound?

| CAS Number | Reported Melting Point | Source |

|---|---|---|

| 225104-76-7 | 126–128°C | |

| 196194-58-8 | 174–176°C |

Possible explanations include:

- Polymorphism : Different crystal packing arrangements.

- Impurities : Residual solvents or byproducts affecting thermal behavior.

- Measurement variability : Differences in heating rates or equipment calibration.

Q. Validation steps :

- Perform DSC (differential scanning calorimetry) to identify phase transitions.

- Conduct PXRD (powder X-ray diffraction) to compare crystal structures .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Q. How can researchers optimize reaction yields for carboxyl group derivatization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.